
2,4-dibromo-N-(3-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-N-(3-chlorophenyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications in the field of biochemistry and physiology, making it an important tool for researchers in these areas.
Mécanisme D'action
2,4-dibromo-N-(3-chlorophenyl)benzamide works by binding to the bromodomain of BET proteins, thereby preventing their interaction with chromatin and reducing the expression of genes that are regulated by these proteins. This mechanism of action has been extensively studied and has been found to be highly specific for the BET family of proteins.
Biochemical and Physiological Effects:
2,4-dibromo-N-(3-chlorophenyl)benzamide has been found to have a variety of biochemical and physiological effects. In particular, this compound has been shown to reduce the expression of genes that are involved in inflammation, cell proliferation, and survival. Additionally, 2,4-dibromo-N-(3-chlorophenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,4-dibromo-N-(3-chlorophenyl)benzamide is its high specificity for the BET family of proteins. This makes it an important tool for researchers who are studying the role of these proteins in disease. Additionally, 2,4-dibromo-N-(3-chlorophenyl)benzamide has been found to be highly potent, making it effective at low concentrations.
One limitation of 2,4-dibromo-N-(3-chlorophenyl)benzamide is its relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 2,4-dibromo-N-(3-chlorophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have improved therapeutic potential. Additionally, researchers are exploring the use of 2,4-dibromo-N-(3-chlorophenyl)benzamide in combination with other drugs to enhance its effectiveness in the treatment of cancer and other diseases. Finally, there is ongoing research into the role of BET proteins in disease, which could lead to the identification of new therapeutic targets for 2,4-dibromo-N-(3-chlorophenyl)benzamide and other compounds.
Méthodes De Synthèse
The synthesis of 2,4-dibromo-N-(3-chlorophenyl)benzamide involves the reaction of 3-chloroaniline with 2,4-dibromobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the target compound in good yields.
Applications De Recherche Scientifique
2,4-dibromo-N-(3-chlorophenyl)benzamide has been extensively studied for its potential use in scientific research. In particular, this compound has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
Propriétés
Formule moléculaire |
C13H8Br2ClNO |
|---|---|
Poids moléculaire |
389.47 g/mol |
Nom IUPAC |
2,4-dibromo-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2ClNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18) |
Clé InChI |
BXILTRFOEVWRDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



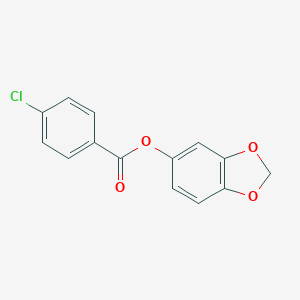
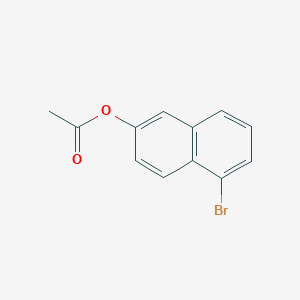
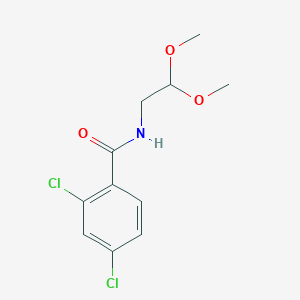

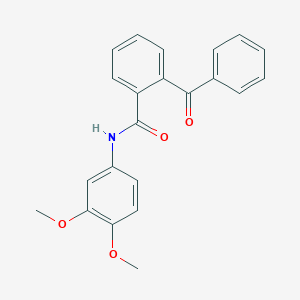
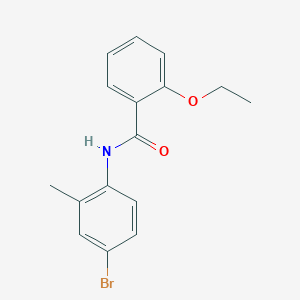
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)
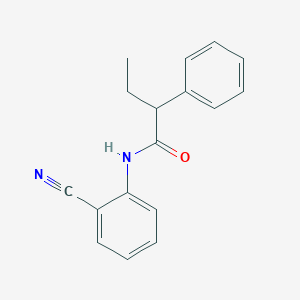
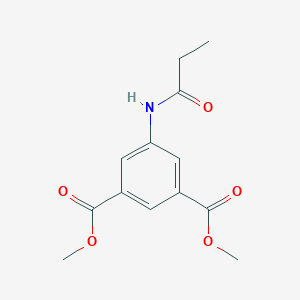
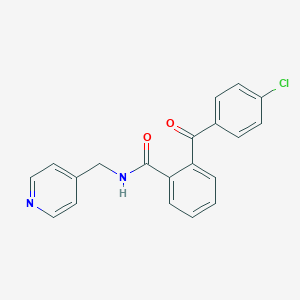
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)

![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
